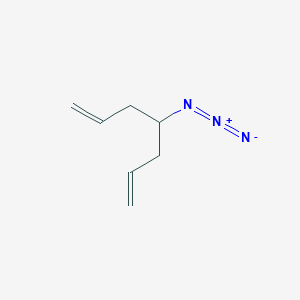![molecular formula C20H16ClF3N4O3 B13576387 7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)
7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{4-Amino-2-azabicyclo[211]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride is a complex organic compound that features a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride involves multiple steps. One of the key steps is the formation of the bicyclic structure, which can be achieved through photochemical [2 + 2] cycloaddition reactions . This method allows for the efficient creation of the bicyclic core, which can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve batchwise synthesis, where the key intermediates are prepared in large quantities and then subjected to further reactions to yield the final product . The use of robust and scalable reaction conditions is crucial to ensure high yields and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or other substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
7
Propriétés
Formule moléculaire |
C20H16ClF3N4O3 |
|---|---|
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
7-(4-amino-2-azabicyclo[2.1.1]hexan-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H15F3N4O3.ClH/c21-9-1-2-15(13(22)3-9)26-7-12(19(29)30)16(28)11-4-14(23)18(25-17(11)26)27-8-20(24)5-10(27)6-20;/h1-4,7,10H,5-6,8,24H2,(H,29,30);1H |
Clé InChI |
UOMGTQXLBZQUBG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CN2C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)







